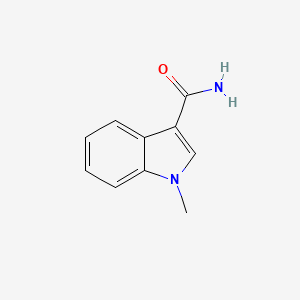

1-methyl-1H-indole-3-carboxamide

Description

Propriétés

IUPAC Name |

1-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHFXKJFJHBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356397 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118959-44-7 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Methylation of Indole-3-Carboxylic Acid

One of the primary methods involves the methylation of indole-3-carboxylic acid using methylating agents such as dimethyl sulfate or iodomethane in the presence of a base.

-

- Indole-3-carboxylic acid is reacted with a methylating agent in a polar solvent (e.g., methanol).

- An alkali metal alkoxide or oxide is used as a base to facilitate the reaction.

Ullmann-Type Coupling Reactions

Another effective method involves Ullmann-type coupling reactions where N-substituted derivatives of indole-3-carboxylic acid are synthesized.

-

- The reaction typically employs copper(I) catalysts and can be performed under mild conditions.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that utilize different starting materials or catalysts, such as:

-

- This method utilizes aryl bromides and copper(I) catalysts to achieve N-alkylation effectively.

The following table summarizes key preparation methods for 1-methyl-1H-indole-3-carboxamide, highlighting their conditions, yields, and any notable observations.

| Method | Methylating Agent | Base Used | Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Methylation with Dimethyl Sulfate | Dimethyl sulfate | Calcium oxide | Methanol | 95.8 | 99.0 | High purity achieved with controlled pH |

| Methylation with Iodomethane | Iodomethane | Magnesium ethoxide | Propanol | 99.4 | 99.3 | Efficient under nitrogen atmosphere |

| Ullmann-Type Coupling | Not applicable | Copper(I) catalyst | DMF | Up to 90 | Varies | Mild conditions; good for N-substituted derivatives |

| Intramolecular Amination | Not applicable | Copper(I) catalyst | DMF | Moderate | Varies | Effective for specific aryl derivatives |

The preparation of this compound can be accomplished through various synthetic routes, each offering unique advantages in terms of yield and purity. The choice of method often depends on the availability of reagents and desired product specifications. Future research may focus on optimizing these methods further to enhance efficiency and reduce potential hazards associated with certain reagents.

Analyse Des Réactions Chimiques

Le 1-méthyl-1H-indole-3-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction à l'aide d'agents comme l'hydrure de lithium et d'aluminium peuvent convertir le groupe carboxamide en amine.

Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.

Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques oxydés, les amines réduites et divers dérivés indoliques substitués.

Applications De Recherche Scientifique

Antiemetic Properties

One of the most notable applications of 1-methyl-1H-indole-3-carboxamide is as an intermediate in the synthesis of Granisetron, a potent antiemetic drug used to prevent nausea and vomiting caused by chemotherapy and surgery. The process for synthesizing 1-methylindazole-3-carboxylic acid, a precursor to Granisetron, involves the methylation of indazole-3-carboxylic acid using various methylating agents in the presence of alkali metal alkoxides . Granisetron acts as a selective antagonist at serotonin receptors (5-HT3), demonstrating efficacy in clinical settings for patients undergoing cancer treatment.

Cardiovascular Applications

Recent studies have indicated that derivatives of this compound can serve as reversible antagonists of the P2Y12 purinergic receptor, which is crucial in platelet aggregation. These compounds have shown potential for use as anti-thrombotic agents, aiding in the prevention and treatment of thromboembolic diseases such as myocardial infarction and stroke . The ability to inhibit platelet aggregation presents a promising avenue for cardiovascular therapies.

Neurodegenerative Disorders

Research has identified compounds related to this compound that act as dual inhibitors for monoamine oxidase B (MAO-B) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). These enzymes are implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain derivatives exhibit potent inhibitory effects on these targets, suggesting their potential development into therapeutic agents for neurodegenerative conditions .

Synthetic Cannabinoids

The compound has also been explored in the context of synthetic cannabinoids. Several carboxamide-type synthetic cannabinoids have been evaluated for their ability to activate cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain modulation and appetite regulation. The potency of these compounds highlights their potential use in therapeutic applications related to pain management and appetite stimulation .

Ligand-Based Drug Discovery

In the realm of computational chemistry, this compound derivatives have been utilized in ligand-based virtual screening processes to identify new drug candidates. This approach allows researchers to predict how these compounds might interact with biological targets, facilitating the discovery of novel therapeutic agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its interaction with biological receptors can modulate various cellular processes, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

(a) Methyl 1-methyl-1H-indole-3-carboxylate

- Structure : Replaces the carboxamide (-CONH₂) with a methyl ester (-COOCH₃).

- Synthesis: Prepared via acid-catalyzed esterification of 1-methylindole-3-carboxylic acid with methanol, yielding a crystalline solid (m.p. 410 K) .

- Physical Properties: IR: Strong carbonyl stretch at 1704 cm⁻¹ . UV-Vis: λmax = 297 nm in methanol . Crystal Structure: Chains along the b-axis via intermolecular hydrogen bonds (N–H···O) .

- Applications : Used in crystallography studies to analyze hydrogen bonding and coplanarity .

(b) 1-Methyl-N-phenyl-1H-indole-3-carboxamide

- Structure : Features a phenyl group on the carboxamide nitrogen (-CONHPh).

- Synthesis : Likely via coupling of 1-methylindole-3-carboxylic acid with aniline using reagents like HBTU .

- Properties :

(c) Methyl-1-pentyl-1H-indole-3-carboxylate

Positional Isomers: Carboxamide at Different Indole Positions

(a) 1-Allyl-1H-indole-2-carboxamide

- Structure : Carboxamide at the 2-position and an allyl group at the 1-position.

- Synthesis : Achieved via alkylation of ethyl indole-2-carboxylate with allyl bromide (85% yield) or hydrolysis of esters (95% yield) .

- Comparison : The 2-carboxamide isomer exhibits distinct reactivity in nucleophilic substitutions compared to the 3-carboxamide derivative, likely due to steric and electronic differences .

Functional Group Modifications

(a) N-(3-Hydroxypropyl)-indole-3-carboxamide

- Structure : Contains a hydroxypropyl group on the carboxamide nitrogen.

- Synthesis: Coupling of indole-3-carboxylic acid with 3-amino-1-propanol using HBTU and triethylamine .

- Applications : Explored in enzyme screening systems for chromogenic activity .

(b) 1-Methyl-N-(2-[(3,4,5-trimethoxybenzoyl)amino]ethyl)-1H-indole-3-carboxamide

Physicochemical and Spectral Comparisons

Key Research Findings

- Reactivity : this compound demonstrates superior chemoselectivity in Rh(III)-catalyzed reactions compared to benzamide derivatives (e.g., 40% yield for 3a vs. 28% for 4b in competing reactions) .

- Bioactivity Potential: Derivatives like methyl-1-pentyl-1H-indole-3-carboxylate are prioritized in forensic studies due to structural resemblance to synthetic cannabinoids .

- Synthetic Flexibility : The carboxamide group at the 3-position facilitates diverse functionalization, enabling applications in drug discovery and materials science .

Activité Biologique

1-Methyl-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring structure, which is known for its diverse biological activities. The compound's molecular formula is C10H10N2O, with a molecular weight of approximately 174.20 g/mol. Its structural features suggest potential interactions with various receptors and enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound has been shown to interact with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain sensation, mood regulation, and immune response .

- Inhibition of Enzymatic Activity : Studies have demonstrated that derivatives of indole-3-carboxamide can inhibit certain kinases, which are critical in cell signaling pathways related to cancer progression and tissue regeneration .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, demonstrating its potential therapeutic applications:

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. For instance, N,N′-(Decane-1,10-Diyl)Bis(this compound) exhibited significant cytotoxicity against FaDu cells (human pharyngeal squamous cell carcinoma), outperforming doxorubicin in selectivity .

Cannabinoid-like Effects

The compound has been associated with cannabimimetic effects, similar to those observed with Δ9-tetrahydrocannabinol (THC). In animal models, it induced dose-dependent hypothermia, indicating its potential as a cannabinoid receptor agonist .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-indole-3-carboxamide, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : A common approach involves esterification or amidation of 1-methylindole-3-carboxylic acid. For example, methyl ester derivatives are synthesized via refluxing the carboxylic acid with methanol and catalytic H₂SO₄, monitored by TLC for reaction completion . Structural confirmation requires X-ray crystallography (e.g., using SHELXL for refinement ), ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N1 and carboxamide at C3 ), and IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for esters/amides ).

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., deshielded indole protons and methyl group splitting patterns ).

- IR : Confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends .

- UV-Vis : Detects π→π* transitions in the indole ring (λmax ~290–300 nm in methanol ).

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement ). Key parameters include space group assignment (e.g., monoclinic P2₁/c), hydrogen-bonding networks (e.g., intermolecular N-H⋯O interactions along the b-axis ), and thermal displacement modeling. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or structural impurities. Strategies include:

- Replication : Reproducing studies with standardized protocols (e.g., identical solvent systems and purity thresholds >98% ).

- Structure-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., electron-withdrawing groups at C5 altering binding affinity ).

- Meta-Analysis : Cross-referencing bioactivity datasets from diverse sources while accounting for experimental variables (e.g., pH, temperature ).

Q. What strategies enhance the solubility of this compound in pharmacological studies?

- Methodological Answer :

- Derivatization : Introducing hydrophilic groups (e.g., diethylamino or hydroxypropyl substituents ).

- Salt Formation : Converting the carboxamide to a hydrochloride salt, as seen in related indole derivatives .

- Co-Solvents : Using DMSO or cyclodextrin complexes to improve aqueous solubility for in vitro assays .

Q. How do electronic effects of substituents on the indole ring influence reactivity in nucleophilic reactions?

- Methodological Answer :

- Hammett Analysis : Quantifying substituent effects (σ values) on reaction rates. Electron-withdrawing groups (e.g., -NO₂ at C5) increase electrophilicity at C3, facilitating nucleophilic attack .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, validated by experimental yields in substitution reactions .

Data Analysis & Optimization

Q. What statistical methods are recommended for optimizing synthetic yields of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Response surface methodology (RSM) to test variables (e.g., temperature, catalyst loading ).

- HPLC Purity Tracking : Correlating reaction time with impurity profiles (e.g., byproducts from over-alkylation ).

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.